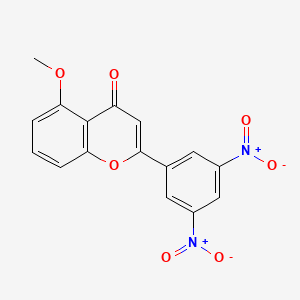
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a benzopyran ring system substituted with a 3,5-dinitrophenyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitrophenol.
Methoxylation: The 3,5-dinitrophenol is then subjected to methoxylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to introduce the methoxy group.
Cyclization: The methoxylated product undergoes cyclization with an appropriate reagent, such as a Lewis acid, to form the benzopyran ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol derivative known for its use in weight loss and industrial applications.
3,5-Dinitrophenol: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.
2-Amino-4,6-dinitrophenol:
Uniqueness
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is unique due to the presence of both the dinitrophenyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
CAS番号 |
921942-57-6 |
|---|---|
分子式 |
C16H10N2O7 |
分子量 |
342.26 g/mol |
IUPAC名 |
2-(3,5-dinitrophenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-3-2-4-14-16(13)12(19)8-15(25-14)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-8H,1H3 |
InChIキー |
NWLFZYOMMBCZAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)

![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
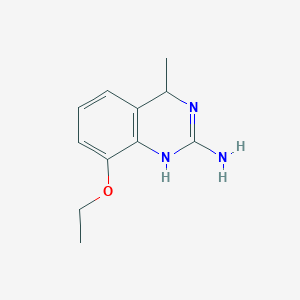
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
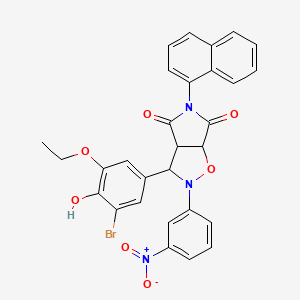

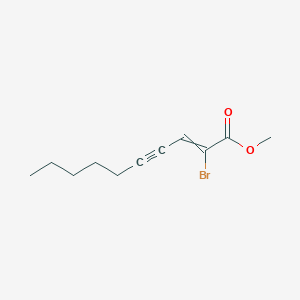
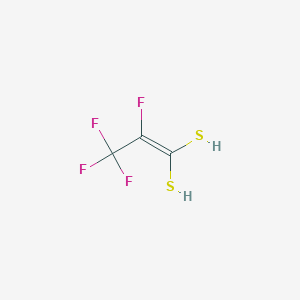
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)
